
30-Hydroxylup-20(29)-en-3-one
Overview
Description
30-Hydroxylup-20(29)-en-3-one is a pentacyclic triterpenoid belonging to the lupane group, characterized by a ketone group at position C-3 and a hydroxyl group at position C-30. Its molecular formula is C₃₀H₄₈O₂, with a molecular weight of 440.72 g/mol . This compound is primarily isolated from plants in the Nuxia, Elaeodendron, and Diospyros genera, such as Nuxia sphaerocephala (leaves) , Elaeodendron transvaalense (root bark) , and Diospyros rhodocalyx (ethanolic extract) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 30-Hydroxylup-20(29)-en-3-one typically involves the oxidation of lupeol, a naturally occurring triterpenoid. The process can be carried out using various oxidizing agents such as chromium trioxide or pyridinium chlorochromate. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under controlled temperatures to ensure selective oxidation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve the extraction of lupeol from plant sources, followed by its chemical modification. The extraction process includes solvent extraction and purification steps to isolate lupeol, which is then subjected to oxidation reactions under optimized conditions to yield the desired compound.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ketone group at the 3rd position can be reduced to form 30-Hydroxylup-20(29)-en-3-ol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group at the 30th position can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 30-Oxo-lup-20(29)-en-3-one.
Reduction: 30-Hydroxylup-20(29)-en-3-ol.
Substitution: 30-Alkoxy-lup-20(29)-en-3-one.
Scientific Research Applications
Antimicrobial Activity
30-Hydroxylup-20(29)-en-3-one has demonstrated significant antimicrobial properties against various pathogens:
- Bacterial Activity : It exhibits antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and other bacterial strains. Studies have shown that it can inhibit the growth of these bacteria, supporting its use in traditional medicine for treating infections .
- Fungal Activity : The compound has also shown effectiveness against fungal strains such as Microsporum gypseum and Trichophyton mentagrophytes, suggesting potential applications in dermatological treatments .
Anti-inflammatory Properties
Research indicates that this compound can inhibit pro-inflammatory enzymes such as 15-lipoxygenase (15-LOX). In vitro studies have shown that it can reduce nitric oxide production in activated macrophages, highlighting its potential for treating inflammatory conditions .
Anticancer Potential
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has shown promising results in inhibiting cell growth in leukemia and other cancer types, indicating its potential as a lead compound in cancer therapy .
Mode of Action
The biological activities of this compound are believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Cell Signaling Modulation : It can modulate pathways like NF-κB, which plays a critical role in immune responses and inflammation.
Pharmaceutical Development
Due to its diverse biological activities, this compound is being investigated for its potential use in pharmaceuticals, particularly in developing anti-inflammatory and anticancer drugs .
Nutraceuticals
The compound's health benefits make it a candidate for inclusion in nutraceutical products aimed at enhancing immune function and overall health.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study on Antimicrobial Activity : A study assessed the antimicrobial properties of extracts from Acacia mellifera, revealing that this compound was effective against multiple bacterial strains .
- Anti-inflammatory Research : Research conducted on Elaeodendron transvaalense extracts demonstrated significant inhibition of inflammatory markers, supporting the use of this compound for inflammatory diseases .
- Cytotoxicity Evaluation : Investigations into the cytotoxic effects of this compound showed promising results against various cancer cell lines, indicating its potential as an anticancer agent .
Mechanism of Action
The biological effects of 30-Hydroxylup-20(29)-en-3-one are primarily mediated through its interaction with cellular signaling pathways. It can modulate the activity of transcription factors, enzymes, and receptors involved in inflammation, apoptosis, and cell proliferation. The compound’s hydroxyl and ketone groups are crucial for its binding affinity and specificity towards molecular targets, influencing its overall bioactivity.
Comparison with Similar Compounds
Key Properties and Bioactivities:
- Antimalarial Activity : Exhibits moderate activity against Plasmodium falciparum strains (IC₅₀ = 9.05–15.56 μg/mL), though less potent than chloroquine .
- Cytotoxic Potential: Implicated in anti-HIV and cytotoxic activities in Elaeodendron species .
- Structural Uniqueness : The C-30 hydroxylation distinguishes it from other lupane derivatives, influencing its solubility and receptor interactions .
Comparison with Similar Lupane Triterpenoids
Structural Comparisons
The structural variations among lupane triterpenoids primarily involve functional group substitutions at positions C-3, C-20, and C-30. Below is a comparative analysis:
Bioactivity Comparisons
Antimalarial Activity:
- This compound : IC₅₀ = 9.05–15.56 μg/mL against P. falciparum .
- Lup-20(29)-en-3-one: Limited data, but structurally similar derivatives show weaker activity (IC₅₀ > 20 μg/mL) .
Cytotoxic and Anti-Cancer Effects:
- This compound : Demonstrates cytotoxicity in Elaeodendron transvaalense extracts but requires further validation .
- Epilupeol : Shows confirmed anti-prostate cancer activity in Diospyros rhodocalyx .
Anti-Inflammatory and Antioxidant Properties:
- This compound: No direct data, but related compounds like α-amyrin and β-amyrin in Bursera copallifera exhibit potent anti-inflammatory effects (IC₅₀ < 10 μM) .
Biological Activity
30-Hydroxylup-20(29)-en-3-one is a triterpenoid compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's pharmacological properties, including anti-inflammatory, antimicrobial, cytotoxic, and potential therapeutic effects.
Chemical Structure and Properties
This compound is characterized by its lupane skeleton, which is common among many bioactive triterpenoids. Its molecular formula is , indicating a significant degree of unsaturation and hydroxylation that contribute to its biological activity. The compound can be isolated from various plant sources, including Salacia chinensis and Maytenus austroyunnanensis .
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In a study evaluating its effects on lipopolysaccharide (LPS) induced RAW 264.7 macrophages, the compound showed significant inhibition of prostaglandin E2 (PGE2) production, comparable to indomethacin, a standard anti-inflammatory drug. The IC50 values for this inhibition ranged from 31.4 µg/mL to 80.2 µg/mL .
Compound | IC50 (µg/mL) | Control |
---|---|---|
This compound | 31.4 - 80.2 | Indomethacin |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Extracts containing this compound demonstrated activity against various pathogens, with effective concentrations often reported below 10 µg/mL . This suggests potential applications in developing new antimicrobial agents.
3. Cytotoxic and Antiproliferative Effects
The cytotoxicity of this compound has been assessed in various cancer cell lines. For instance, it exhibited an LC50 value of approximately 5.2 µg/mL against certain tumor cells, indicating significant antiproliferative activity . This activity positions the compound as a candidate for further investigation in cancer therapeutics.
Cell Line | LC50 (µg/mL) |
---|---|
Tumor Cells | 5.2 |
Case Studies
Several studies highlight the therapeutic potential of this compound:
- Anti-cancer Research : A study focused on the cytotoxic effects of triterpenoids found that compounds similar to this compound induced apoptosis in cancer cells, suggesting mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation .
- Inflammatory Disease Models : In models of inflammatory diseases, the administration of extracts containing this compound significantly reduced markers of inflammation and improved clinical outcomes, supporting its traditional use in herbal medicine .
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating 30-Hydroxylup-20(29)-en-3-one from plant sources?
- Methodological Answer : The compound is typically isolated via sequential solvent extraction (e.g., hexane/ethyl ether 1:1) followed by chromatographic purification. For example, column chromatography with silica gel and elution using gradients of chloroform-ethyl acetate or hexane-acetone is effective . Identification relies on spectral data (¹H NMR, ¹³C NMR, IR) and comparison with literature values . Notably, 13C NMR analysis is critical for distinguishing hydroxyl and ketone groups in the lupane skeleton .
Q. What structural features distinguish this compound from related triterpenes?
- Methodological Answer : The compound is a pentacyclic lupane-type triterpene with a hydroxyl group at C-30 and a ketone at C-3. Key spectral markers include:
- ¹³C NMR : A carbonyl signal at ~215 ppm for C-3 and hydroxylated carbons (C-30 at ~70 ppm) .
- Mass spectrometry : Molecular ion [M]+ at m/z 440.7 (C₃₀H₄₈O₂) .
Structural analogs like lupenone lack the C-30 hydroxyl group, which is confirmed via derivatization (e.g., acetylation) and NMR comparison .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Methodological Answer : As a solid, store at -20°C in airtight, light-protected containers. For solutions (e.g., 10 mM in DMSO), aliquot and store at -80°C to prevent freeze-thaw degradation. Stability studies suggest <5% decomposition over one year under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?
- Methodological Answer : Discrepancies in MIC values (e.g., against S. aureus or C. albicans) may arise from variations in:
- Assay conditions : Broth microdilution (CLSI guidelines) vs. disk diffusion .
- Solubility : Use of DMSO carriers at ≤1% (v/v) to avoid cytotoxicity .
- Compound purity : HPLC-MS validation (>95% purity) is essential .
Comparative studies with structurally related triterpenes (e.g., tingenone) can clarify structure-activity relationships .
Q. What experimental approaches are suitable for elucidating the α-glucosidase inhibitory mechanism of this compound?
- Methodological Answer :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular docking : Use software like AutoDock Vina to predict binding interactions with α-glucosidase active sites (e.g., PDB ID 2ZE0) .
- In vivo validation : Streptozotocin-induced diabetic rodent models with oral glucose tolerance tests .
Q. How does the hydroxylation pattern at C-30 influence the compound’s pharmacological profile?
- Methodological Answer :
- Comparative studies : Synthesize analogs (e.g., 30-deoxy derivatives) and test bioactivity. For example, hydroxylation at C-30 enhances melanogenesis in B16F10 cells compared to lupenone, likely due to improved membrane permeability .
- ADMET profiling : Use Caco-2 cell monolayers to assess intestinal absorption and PAMPA assays for blood-brain barrier penetration .
Q. Data Interpretation and Validation
Q. What strategies can mitigate cytotoxicity concerns in cell-based assays involving this compound?
- Methodological Answer :
- Dose optimization : Pre-test viability via MTT assays (e.g., IC₅₀ for cytotoxicity vs. therapeutic dose) .
- Resazurin assays : Distinguish bactericidal effects from host cell toxicity in co-culture systems .
- Solvent controls : Include DMSO-matched controls to exclude carrier-induced artifacts .
Q. How can researchers validate the compound’s identity when reference standards are unavailable?
- Methodological Answer :
- Spectral libraries : Cross-reference ¹H/¹³C NMR data with published values (e.g., 11α-hydroxylup-20(29)-en-3-one in Maytenus imbricata) .
- Derivatization : Acetylation of the C-30 hydroxyl group shifts NMR signals (e.g., δ 2.05 ppm for acetate protons) .
- High-resolution MS : Confirm molecular formula (C₃₀H₄₈O₂) with <3 ppm mass accuracy .
Properties
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(18-31)20-10-13-27(4)16-17-29(6)21(25(20)27)8-9-23-28(5)14-12-24(32)26(2,3)22(28)11-15-30(23,29)7/h20-23,25,31H,1,8-18H2,2-7H3/t20-,21+,22-,23+,25+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZPUNHXGLZSQ-BHMAJAPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CO)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]([C@@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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